4-((4-(Diethylamino)-2-methylphenyl)imino)naphthalen-1(4H)-one
CAS No.: 2363-97-5
Cat. No.: VC18428087
Molecular Formula: C21H22N2O
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2363-97-5 |
|---|---|
| Molecular Formula | C21H22N2O |
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | 4-[4-(diethylamino)-2-methylphenyl]iminonaphthalen-1-one |
| Standard InChI | InChI=1S/C21H22N2O/c1-4-23(5-2)16-10-11-19(15(3)14-16)22-20-12-13-21(24)18-9-7-6-8-17(18)20/h6-14H,4-5H2,1-3H3 |
| Standard InChI Key | BJKWNGBNEAYVDW-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C1=CC(=C(C=C1)N=C2C=CC(=O)C3=CC=CC=C23)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₁H₂₂N₂O, with a molecular weight of 318.42 g/mol . Its structure comprises a naphthalenone scaffold (a bicyclic aromatic ketone) linked via an imino group (–N=CH–) to a 4-diethylamino-2-methylphenyl moiety. The diethylamino group (–N(C₂H₅)₂) and methyl substituent (–CH₃) on the phenyl ring introduce steric and electronic effects that modulate solubility and chromatic properties .
Spectroscopic Characterization
The SMILES notation for the compound is CCN(CC)C1=CC=C(C(=C1)C)\N=C/1C=CC(C2=C1C=CC=C2)=O, illustrating the spatial arrangement of functional groups . Computational spectroscopy (HOSE algorithm) confirms the E-configuration of the imino group, critical for maintaining planar conjugation and optical activity . The InChIKey BJKWNGBNEAYVDW-LSDHQDQOSA-N provides a unique identifier for database referencing .
Synthesis and Manufacturing
Reaction Pathway
The compound is synthesized through a two-step process:
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Condensation: N1,N1-diethyl-2-methylbenzene-1,4-diamine reacts with naphthalen-1-ol in an alkaline aqueous medium, forming an intermediate Schiff base .
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Oxidation: Atmospheric oxygen oxidizes the intermediate to yield the final naphthoquinone imine derivative .
This method mirrors the production of analogous dyes like Solvent Blue 22 (CAS 2363-99-7), albeit with modified reactants to incorporate the methyl group .
Industrial Production
Physicochemical Properties
Solubility and Stability
| Property | Value/Description | Source |
|---|---|---|
| Solubility in Water | Insoluble | |
| Solubility in Ethanol | High (yields blue solution) | |
| Thermal Stability | Stable up to 136–138°C | |
| Light Fastness | Poor (degrades under UV) |
The methyl group enhances hydrophobicity compared to non-methylated analogs like Indophenol Blue (C₁₈H₁₆N₂O), reducing water solubility but improving compatibility with nonpolar solvents .
Chemical Reactivity
Applications in Industry
Solvent Dyes
Primarily used to color hydrocarbons, esters, and paraffin waxes, the compound’s ethanol solubility facilitates uniform dispersion in non-aqueous media . Its intense blue shade is leveraged in fuels, lubricants, and plastics.
Biological Staining
Comparative Analysis with Analogous Compounds
Solvent Blue 22 (CAS 2363-99-7)
| Parameter | Target Compound | Solvent Blue 22 |
|---|---|---|
| Molecular Formula | C₂₁H₂₂N₂O | C₂₀H₂₀N₂O |
| Molecular Weight | 318.42 g/mol | 304.39 g/mol |
| Substituents | –CH₃, –N(C₂H₅)₂ | –N(C₂H₅)₂ |
| Melting Point | Not reported | 136–138°C |
The methyl group in the target compound increases molecular weight by 14.03 g/mol and likely elevates the melting point marginally compared to Solvent Blue 22 .
Indophenol Blue (CAS 132-31-0)
Indophenol Blue (C₁₈H₁₆N₂O) lacks alkyl chains on its amino group, rendering it more polar but less heat-stable . The target compound’s diethylamino and methyl groups enhance solubility in organic matrices, broadening industrial applicability .
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